molecular formula C8H10N2O4 B8540428 1-Isopropyl-4-nitro-1h-pyrrole-2-carboxylic acid

1-Isopropyl-4-nitro-1h-pyrrole-2-carboxylic acid

Cat. No. B8540428
M. Wt: 198.18 g/mol
InChI Key: HZXVEZVFCPIWFV-UHFFFAOYSA-N
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Patent
US07700765B2

Procedure details

Ethyl 1-isopropyl-4-nitro-1H-pyrrole-2-carboxylate (656 mg, 2.900 mmol; see step (ii) above) was dissolved in ethanol (4 mL) to which was added a solution of NaOH (490 mg, 12.250 mmol in water (10 mL)). The reaction mixture was heated under reflux for 1.5 h and then the ethanol was removed under reduced pressure at 40° C. The reaction mixture was extracted with DCM (10 mL), and the water layer was collected, cooled to 0° C. with ice-water then acidified with HClconc with stirring. The white solid material precipitated was filtered off, washed with water and dried under reduced pressure at 50° C. to give the required product (548 g, 95% yield), m.p. 194-195° C.
Quantity
656 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]1[C:12]([O:14]CC)=[O:13])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[CH:1]([N:4]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]1[C:12]([OH:14])=[O:13])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
656 mg
Type
reactant
Smiles
C(C)(C)N1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure at 40° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with DCM (10 mL)
CUSTOM
Type
CUSTOM
Details
the water layer was collected
CUSTOM
Type
CUSTOM
Details
The white solid material precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 548 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95352.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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